molecular formula C14H13F2NO2S B5733580 N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide

N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B5733580
M. Wt: 297.32 g/mol
InChI Key: HBGGLAMVURUSAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide, typically involves the reaction of sulfonyl chlorides with amines under basic conditions. For example, the synthesis of closely related N-aryl-2,5-dimethoxybenzenesulfonamides has been described, showcasing the versatility of sulfonamide chemistry and providing a foundation for the synthesis of compounds with specific substituents like 2,4-difluorophenyl and 2,5-dimethyl groups (K. Shakuntala et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The substitution pattern on the aromatic ring significantly influences the molecular conformation and intramolecular interactions. Studies on similar sulfonamide structures have revealed that intramolecular hydrogen bonding and different weak interactions play crucial roles in stabilizing the molecular conformation and affecting the supramolecular architectures in the crystals of these compounds (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

Sulfonamides, including N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide, can undergo various chemical reactions, reflecting their reactivity and chemical properties. These compounds can participate in reactions such as sulfonation, nitration, and halogenation, depending on the functional groups present in the molecule and the reaction conditions. The presence of the sulfonamide group also enables the formation of hydrogen bonds, influencing the compound's solubility and interaction with biological molecules.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents on the aromatic ring and the sulfonamide group. The detailed analysis of three closely related N-aryl-2,5-dimethoxybenzenesulfonamides has provided insights into how different substituents affect these properties, highlighting the impact of intermolecular interactions on the crystalline structure and physical characteristics (K. Shakuntala et al., 2017).

Mechanism of Action

Target of Action

The primary target of N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known to interact with its target, carbonic anhydrase 2 . The interaction with this enzyme could lead to changes in the cellular environment, potentially affecting various biochemical processes.

Biochemical Pathways

The inhibition of carbonic anhydrase 2 could potentially affect various cellular processes, including ph regulation and electrolyte balance .

Result of Action

Its interaction with carbonic anhydrase 2 could potentially lead to changes in cellular ph and electrolyte balance .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many sulfonamides are known to have low acute toxicity, but they can cause allergic reactions in some individuals .

properties

IUPAC Name

N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)14(7-9)20(18,19)17-13-6-5-11(15)8-12(13)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGGLAMVURUSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2,5-dimethylbenzenesulfonamide

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